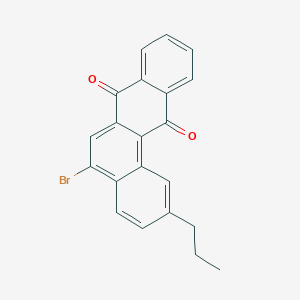![molecular formula C25H34O3S B14526115 S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate CAS No. 62554-37-4](/img/structure/B14526115.png)
S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structure and propertiesThis compound has a molecular mass of approximately 414.22 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(hexyloxy)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: In chemistry, S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is used as a precursor for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its phenyl ester structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate involves its interaction with specific molecular targets. The compound’s phenyl ester structure allows it to bind to enzymes and other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Phenyl Benzoate: Similar in structure but lacks the hexyloxy groups.
4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of the ester functional group.
Benzyl Benzoate: Similar ester structure but with a benzyl group instead of the hexyloxy groups.
Uniqueness: S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of hexyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
CAS No. |
62554-37-4 |
|---|---|
Molecular Formula |
C25H34O3S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
S-(4-hexoxyphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C25H34O3S/c1-3-5-7-9-19-27-22-13-11-21(12-14-22)25(26)29-24-17-15-23(16-18-24)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
VDWAHNYEEIRLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)
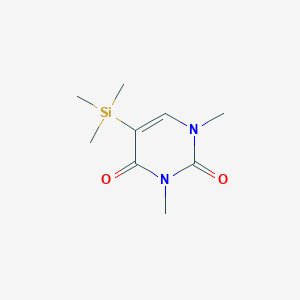
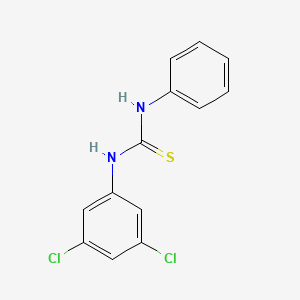
![(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one](/img/structure/B14526059.png)
![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)
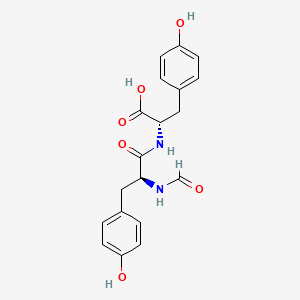
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)

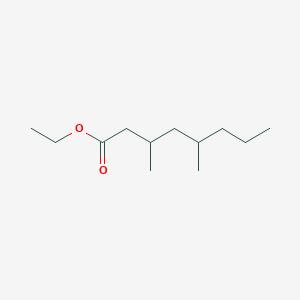
![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
